3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a cyano-methyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by its functionalization and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
- 3-Bromo-N-[4-chloro-2-methyl-6-(methylamino)carbonyl]phenyl-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
773139-84-7 |
---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-3-2-4-9(13)5-8/h2-5H,1H3,(H,15,17) |
InChI Key |
GVUOVZUOPLAOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.